molecular formula C14H24N4O B7926384 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926384
M. Wt: 264.37 g/mol
InChI Key: NMPTVPDYMDUJQB-YUZLPWPTSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-amino-3-methylbutanoic acid with isopropylamine and 1-pyrazin-2-yl-ethylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazinyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives at the amino or pyrazinyl groups.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of the target compound.

    1-Pyrazin-2-yl-ethylamine: Another precursor used in the synthesis.

    N-Isopropyl-3-methylbutyramide: A structurally related compound with similar functional groups.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is unique due to its chiral nature and the presence of multiple functional groups, which provide it with diverse reactivity and potential applications

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide, a chiral compound, has garnered attention in scientific research due to its potential biological activities. This compound features an amino group, a methyl group, and a pyrazinyl ethyl group attached to a butyramide backbone. Its unique structure suggests diverse applications in medicinal chemistry, organic synthesis, and material science.

The molecular formula of this compound is C14H24N4OC_{14}H_{24}N_{4}O with a molecular weight of approximately 264.373 g/mol. The compound is characterized by its chiral nature, which may influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : It may act as an inhibitor or activator by binding to the active or allosteric sites of enzymes.
  • Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression : It may influence gene expression through interactions with transcription factors and other regulatory proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs demonstrate antimicrobial properties. For instance, derivatives containing pyrazine rings have been noted for their effectiveness against various bacterial strains. The specific antimicrobial activity of this compound remains to be fully elucidated but suggests potential in treating infections.

Antioxidant Properties

Compounds related to this structure have been evaluated for their antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may possess similar properties.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : Research demonstrated that pyrazine derivatives exhibited significant antimicrobial activity against multiple pathogens, suggesting that this compound may follow suit .
  • Antioxidant Activity : A study on related pyrazole compounds indicated notable antioxidant effects, which could be extrapolated to the butyramide derivative .
  • Pharmacological Applications : Investigations into the structure-activity relationship (SAR) of similar compounds highlighted their potential as enzyme inhibitors in neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyrazine DerivativesEffective against Gram-positive/negative bacteria
AntioxidantPyrazole CompoundsScavenging free radicals
Enzyme InhibitionGABA Receptor AntagonistsPotential therapeutic effects in epilepsy

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-9(2)13(15)14(19)18(10(3)4)11(5)12-8-16-6-7-17-12/h6-11,13H,15H2,1-5H3/t11?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPTVPDYMDUJQB-YUZLPWPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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